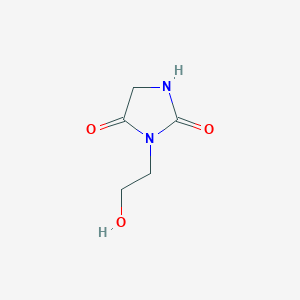

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

Übersicht

Beschreibung

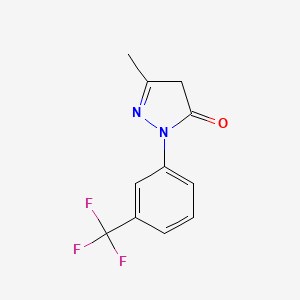

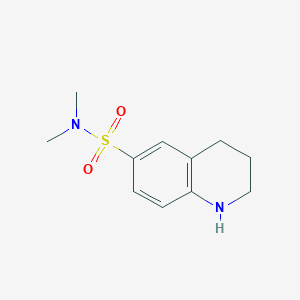

“3-(2-Hydroxyethyl)imidazolidine-2,4-dione” is a compound with the molecular formula C5H8N2O3 . It is a member of the imidazolidine-2,4-dione family, which are five-member heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure . These compounds exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been reported in various studies . For instance, a set of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated as inhibitors of bacterial virulence . Another study reported the synthesis of highly substituted imidazolidine-2,4-dione through Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds .Molecular Structure Analysis

The molecular structure of “3-(2-Hydroxyethyl)imidazolidine-2,4-dione” can be represented by the InChI code: 1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) .Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives have been found to exhibit inhibitory activities against various enzymes. For example, some derivatives showed complete inhibition of the protease enzyme and almost completely inhibited the production of hemolysin . Another study reported that imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives were designed and synthesized as new LYP inhibitors .Physical And Chemical Properties Analysis

The compound “3-(2-Hydroxyethyl)imidazolidine-2,4-dione” has a molecular weight of 144.13 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

3-(2-Hydroxyethyl)imidazolidine-2,4-dione: derivatives have been reported to exhibit significant antimicrobial and antifungal activities. These compounds can be synthesized and modified to target a variety of pathogenic microorganisms. Their mechanism of action often involves interfering with the cell wall synthesis or disrupting essential metabolic pathways within the microbes .

Antithyroid and Antioxidant Properties

In the field of endocrinology, some derivatives of this compound have shown potential in the treatment of thyroid disorders. They may function by modulating the thyroid hormone synthesis. Additionally, their antioxidant properties make them candidates for combating oxidative stress-related diseases .

Cardiovascular Therapeutics

The cardiovascular applications of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione derivatives include cardiotonic and antihypertensive effects. They may exert these effects by influencing calcium channels or acting on other targets that regulate cardiac contractility and blood pressure .

Anti-HIV and Antiretroviral Therapy

Some derivatives have been explored for their anti-HIV properties. They could serve as precursors or active agents in antiretroviral therapies, potentially offering new avenues for the treatment of HIV/AIDS .

Chiral Auxiliary and Asymmetric Catalysis

In synthetic chemistry, 3-(2-Hydroxyethyl)imidazolidine-2,4-dione is used as a chiral auxiliary. It plays a crucial role in asymmetric synthesis, helping to create chiral centers in complex organic molecules, which is vital for the production of various pharmaceuticals .

Anticonvulsant and Antiarrhythmic Effects

The neurological applications of this compound are notable, particularly in the development of anticonvulsant and antiarrhythmic drugs. These compounds can modulate neuronal excitability and cardiac rhythm, providing therapeutic benefits in conditions like epilepsy and arrhythmias .

Diabetes Management

Derivatives of 3-(2-Hydroxyethyl)imidazolidine-2,4-dione have been studied for their potential use in diabetes management. They may act by influencing insulin release or by modulating glucose metabolism, thus helping in the control of blood sugar levels .

Plant Growth Regulation

In agricultural sciences, certain derivatives have been investigated for their role in plant growth regulation. They can act as inhibitors or promoters of plant growth, which can be leveraged to improve crop yields or manage weed growth .

Safety And Hazards

Zukünftige Richtungen

The future directions for the research and development of imidazolidine-2,4-dione derivatives could involve further exploration of their pharmacological activities and potential applications in treating various diseases. For instance, their inhibitory activities against various enzymes suggest potential applications in the treatment of autoimmune diseases and bacterial infections .

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELQCSLZWHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313587 | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

CAS RN |

63696-48-0 | |

| Record name | NSC273045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)